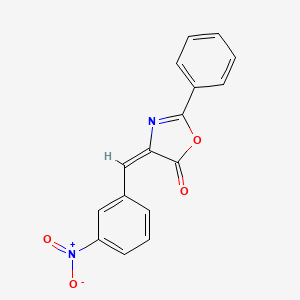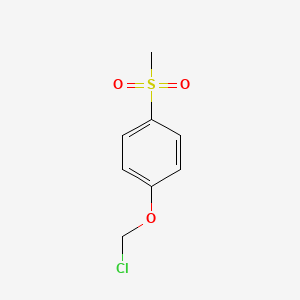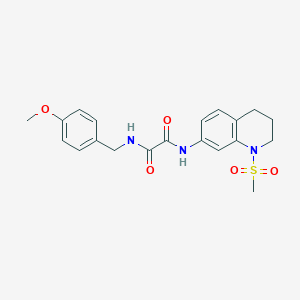
N1-(4-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a methoxybenzyl group (a benzene ring with a methoxy and a benzyl substituent), a tetrahydroquinoline group (a heterocyclic compound containing a quinoline backbone and four hydrogen atoms), and an oxalamide group (a type of amide). These groups suggest that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The methoxybenzyl group could potentially be introduced via a Friedel-Crafts alkylation, while the tetrahydroquinoline group could be formed via a Povarov reaction. The oxalamide group could potentially be introduced via amide bond formation.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring in the methoxybenzyl group would likely contribute to the compound’s stability and could participate in π-π stacking interactions. The tetrahydroquinoline group could potentially form hydrogen bonds with other molecules.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group, which could participate in a variety of reactions, including hydrolysis and condensation reactions. The benzene ring could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature and could have a relatively high melting point due to the presence of the benzene ring. The compound could also exhibit solubility in organic solvents due to the presence of the methoxybenzyl and tetrahydroquinoline groups.Applications De Recherche Scientifique
Ligands and Receptor Antagonism
One study focused on the development of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives to obtain potent 5-HT6 receptor ligands. A specific compound demonstrated pro-cognitive and antidepressant-like properties in vivo, highlighting its potential as a 5-HT6 receptor antagonist with distinct neurological benefits (Zajdel et al., 2016).
Anticancer Activity
Another application involves the synthesis of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which are potent histone deacetylase (HDAC) inhibitors showing cytotoxicity towards PC-3 cancer cells. One compound exhibited significant anti-HDAC activity and antiproliferative effects, making it a lead compound for developing potential prostate cancer treatments (Yi-Min Liu et al., 2015).
Antitubulin and Antiproliferative Properties
Research into substituted tetrahydroisoquinoline derivatives revealed their impact on antiproliferative activity against various cancer cell lines. The modification of these compounds can significantly affect their biological activity, offering insights into the design of new antitumor agents (Dohle et al., 2014).
Synthetic Applications
The synthetic versatility of tetrahydroisoquinolines has been demonstrated through various studies. For instance, the synthesis of racemic and chiral codeine and morphine via dihydrothebainones showcases the utility of tetrahydroisoquinoline derivatives in complex organic syntheses (Lie et al., 2010).
Enzymatic Deracemization
A novel cyclohexylamine oxidase was discovered and applied for the deracemization of a key dextromethorphan intermediate, showcasing an efficient biocatalytic approach to synthesizing enantioenriched compounds of pharmaceutical importance (Xiaofan Wu et al., 2020).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, many organic compounds can be irritants or potentially toxic, so it would be important to use personal protective equipment when handling this substance.
Orientations Futures
The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing a tetrahydroquinoline group are often studied for their potential as pharmaceuticals, so this could be one possible direction for future research.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. The actual properties and reactivity of the compound could vary. For a more accurate analysis, experimental data and studies specifically on this compound would be needed.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-9-5-14(6-10-17)13-21-19(24)20(25)22-16-8-7-15-4-3-11-23(18(15)12-16)29(2,26)27/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRQTTKYOFBCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

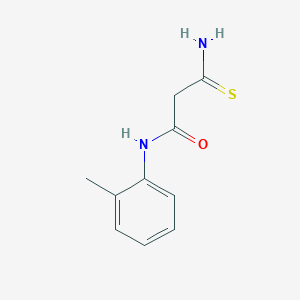
![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)
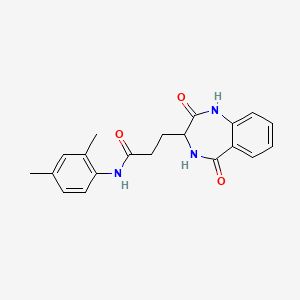
![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)
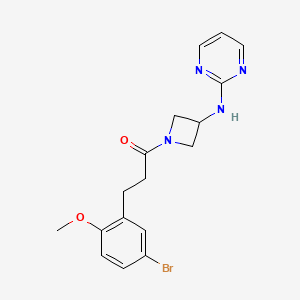
![3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2626299.png)
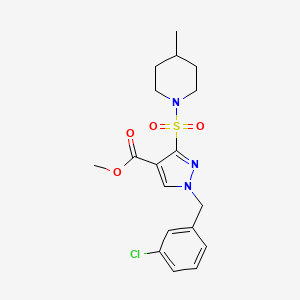
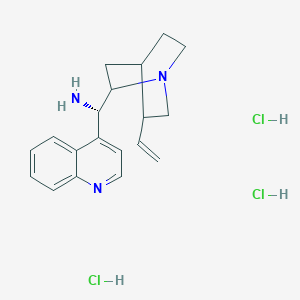
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
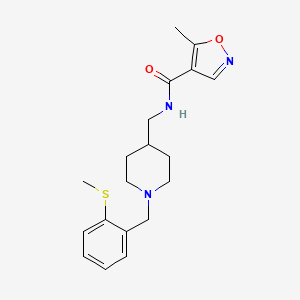
![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)
